3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic small molecule belonging to the thienoquinoline carboxamide class. Its core structure consists of a bicyclic thienoquinoline scaffold with an ethyl group at position 6, an amino group at position 3, and a carboxamide moiety at position 2 substituted with a 3-chlorobenzyl group. The molecular formula is inferred as C21H21ClN3OS (molecular weight ≈ 384.9 g/mol) based on structural analogs in the literature .
Properties
IUPAC Name |
3-amino-N-[(3-chlorophenyl)methyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-2-12-6-7-17-14(8-12)10-16-18(23)19(27-21(16)25-17)20(26)24-11-13-4-3-5-15(22)9-13/h3-5,9-10,12H,2,6-8,11,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLDAMCNCVRCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC(=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The synthesis begins with the construction of the thienoquinoline core. This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thienoquinoline intermediate can be reacted with an amine under suitable conditions to form the desired amino derivative.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the amino-thienoquinoline intermediate with a chlorobenzyl halide in the presence of a base.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. This step involves reacting the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Amines, alcohols, and dehalogenated products.
Substitution: Alkylated, acylated, and sulfonylated derivatives.
Scientific Research Applications
3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs differ in the substituents on the benzyl or phenyl groups attached to the carboxamide moiety. These modifications influence molecular weight, solubility, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorinated Derivatives : The 3-chlorobenzyl group in the target compound and the 3-chloro-4-methoxyphenyl group in increase lipophilicity (logP ~3–4), favoring hydrophobic interactions in target binding.
- Polar Groups : Methoxy (OCH3) and fluorine (F) substituents enhance solubility but may reduce membrane permeability compared to chlorine .
- Antiviral Activity : VGTI-A3-03, a structurally distinct analog with a thiazolylphenyl group, exhibits broad-spectrum antiviral activity against Dengue virus (DENV) and West Nile virus (WNV) but suffers from poor solubility .
Antimicrobial Potential
While direct data for the target compound is unavailable, highlights that quinoline carboxamides with chloro-substituted aryl groups (e.g., 2-chloro-quinoline-3-carboxamides) demonstrate moderate to excellent antibacterial and antifungal activity. The 3-chlorobenzyl group in the target compound may similarly enhance antimicrobial efficacy by promoting interactions with bacterial enzymes or membranes .
Biological Activity
The compound 3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃ClN₄OS
- SMILES Notation : C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N
- InChIKey : BITZABPDSCHXKS-UHFFFAOYSA-N
The structural characteristics of this compound suggest potential interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of thienoquinoline compounds possess significant anticancer properties. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines such as UO-31 (renal cancer) and UACC-62 (melanoma) with IC₅₀ values in the low micromolar range .
- Antimicrobial Properties : Some related compounds have also been evaluated for their antimicrobial activities. The thienoquinoline structure is known to interact with bacterial DNA and inhibit topoisomerase enzymes, leading to bacterial cell death.
- Neuroprotective Effects : There is emerging evidence suggesting that thienoquinoline derivatives may exhibit neuroprotective effects by modulating oxidative stress pathways and reducing neuronal apoptosis in models of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition : Similar compounds have been identified as topoisomerase inhibitors, which play a crucial role in DNA replication and transcription. By inhibiting these enzymes, the compound may induce DNA damage in cancer cells.
- Apoptosis Induction : Studies suggest that this class of compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thienoquinoline derivatives:
- Antileukemia Activity : A study evaluated various thienoquinoline derivatives for their antileukemia activity against MV-4-11 cells. The most active compound exhibited an IC₅₀ value of 0.12 μM, indicating potent activity compared to standard treatments .
- Selectivity Index Testing : In tests measuring selectivity against normal cells (PBMCs), certain derivatives showed high selectivity indexes (SIs), indicating reduced toxicity to normal cells while effectively targeting cancer cells. For example, one compound had an SI of 79.5 .
- Structure-Activity Relationship (SAR) : Research into the SAR of thienoquinolines has revealed that specific substitutions on the aromatic rings significantly influence their biological activity. Hydroxyl groups at certain positions were found to enhance anticancer potency while halogen substitutions often reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
